Pyrazinecarboxylic acid, butyl ester

Description

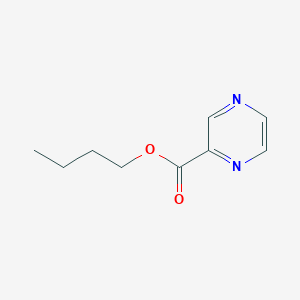

Pyrazinecarboxylic acid, butyl ester (C$9$H${12}$N$2$O$2$) is a pyrazine derivative where the carboxylic acid group is esterified with a butanol moiety. This modification enhances its lipophilicity compared to the parent acid, influencing its pharmacokinetic and pharmacodynamic properties. It is synthesized via esterification reactions, such as Fischer esterification or palladium-catalyzed carbonylation of chloropyrazines . The compound has been investigated for antimycobacterial, antimicrobial, and catalytic applications, with structural variations (e.g., alkyl chain length, substituents) significantly altering its bioactivity and physicochemical behavior .

Properties

CAS No. |

41110-19-4 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

butyl pyrazine-2-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-2-3-6-13-9(12)8-7-10-4-5-11-8/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

DOKPVDRODRRURS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarboxylic acid, butyl ester typically involves the esterification of pyrazinecarboxylic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . Another method involves the use of acid chlorides, where pyrazinecarboxylic acid is first converted to its acid chloride derivative, which then reacts with butanol to form the ester .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This ester can react with another alcohol to form a different ester and butanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

Hydrolysis: Pyrazinecarboxylic acid and butanol.

Reduction: Primary alcohols.

Transesterification: Different esters and butanol.

Scientific Research Applications

Pyrazinecarboxylic acid, butyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action for pyrazinecarboxylic acid, butyl ester in biological systems involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The ester functionality allows it to penetrate lipid membranes, making it effective against certain bacteria and fungi .

Comparison with Similar Compounds

Key Research Findings and Implications

Chain Length vs. Activity : Longer alkyl chains (butyl > propyl > methyl) improve lipophilicity and antimycobacterial efficacy but reduce solubility .

Synthetic Flexibility : Pd-catalyzed methods are superior for short-chain esters, while Fischer esterification is reliable for longer chains .

Substituent Effects : Urea or bioisosteric groups (e.g., cyclohexyl) enhance activity beyond alkyl chain modifications, offering avenues for drug design .

Q & A

Q. Table 1. Synthesis Methods Comparison

Advanced Synthesis: How can reaction conditions be optimized to improve esterification efficiency?

Answer:

Optimization strategies include:

- Reagent Selection : Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) may enhance coupling efficiency .

- Solvent/Time Adjustments : Polar aprotic solvents (e.g., DMF) and extended reaction times (24–48 hrs) improve yields .

- Temperature Control : Elevated temperatures (40–60°C) for activation steps, but avoid decomposition .

Q. Table 2. Optimization Parameters

Analytical Characterization: What spectroscopic techniques validate pyrazinecarboxylic ester structures?

Answer:

Q. Table 3. Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 9.29 (d), 8.75 (d), 8.73 (dd) | |

| IR | 1725 cm⁻¹ (C=O stretch) |

Data Contradictions: How can conflicting bioactivity or synthetic yields be resolved?

Answer:

Discrepancies arise from:

Q. Recommendations :

- Use high-purity reagents and anhydrous conditions.

- Conduct stability studies under varying pH/temperature .

Biological Activity: How do structural modifications influence antimycobacterial activity?

Answer:

Q. Table 4. Structure-Activity Relationships

| Substituent | Activity (IC₅₀) | Reference |

|---|---|---|

| 5-tert-butyl-6-chloro | High antifungal activity | |

| Bromohydroxyphenyl | 54% inhibition of M. tb |

Catalytic Applications: What role does pyrazinecarboxylic acid play in oxidation catalysis?

Answer:

Q. Table 5. Catalytic Performance

| Condition | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| With PCA (15 atm O₂) | 15 | >90 | |

| Without PCA | 13 | 85 |

Thermal Stability: What are the decomposition profiles of pyrazinecarboxylic esters?

Answer:

- TGA/DSC Analysis : Decomposition onset at ~200°C, with exothermic peaks correlating with ester bond cleavage .

- Stability in Air : Esters degrade faster under oxidative conditions, requiring inert storage .

Hydrolysis Studies: How do hydrolysis conditions affect ester conversion to carboxylic acids?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.